molecular formula C6H11NO5 B12811775 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- CAS No. 113000-77-4

2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))-

Cat. No.: B12811775
CAS No.: 113000-77-4
M. Wt: 177.16 g/mol
InChI Key: ZHFMVVUVCALAMY-KKQCNMDGSA-N
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Description

2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- is a complex organic compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol This compound is characterized by its piperidine ring structure, which is substituted with three hydroxyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- typically involves the use of starting materials such as piperidine derivatives and hydroxylating agents. One common synthetic route includes the hydroxylation of a piperidine precursor under controlled conditions to introduce the hydroxyl groups at the desired positions . The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dideoxy-2,6-imino-D-mannonic acid
  • 1-Deoxy-5-aza-D-allopyran-uronic acid
  • 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))
  • 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, [2S-(2a,3b,4a,5a)]
  • 2S,3R,4R,5R-3,4,5-Trihydroxypipecolic acid

Uniqueness

What sets 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- apart from similar compounds is its specific stereochemistry and the presence of three hydroxyl groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

113000-77-4

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-3,4,5-trihydroxypiperidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4-,5-/m1/s1

InChI Key

ZHFMVVUVCALAMY-KKQCNMDGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O

Canonical SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O

Origin of Product

United States

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